Product packaging for N-Anthraquinon-1-ylacetamide(Cat. No.:CAS No. 3274-19-9)

N-Anthraquinon-1-ylacetamide

Cat. No.: B086947
CAS No.: 3274-19-9
M. Wt: 265.26 g/mol
InChI Key: WDJHNJSBPXRITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Anthraquinon-1-ylacetamide (CAS 3274-19-9) is a high-purity anthraquinone derivative utilized as a key synthetic intermediate in medicinal chemistry and pharmacological research. This compound serves as a versatile building block for the synthesis of novel heterocyclic compounds, particularly in the development of pyrazole-based molecules designed for antimicrobial studies . The anthraquinone scaffold is privileged in drug discovery; it is the core structure in several clinical anticancer agents and is known to interact with biological targets through multiple mechanisms, including DNA intercalation and inhibition of key enzymes like topoisomerases . Research into related anthraquinones also highlights their potential in multitarget therapies for complex diseases like Alzheimer's, where they can inhibit amyloid-beta aggregation and key neurological enzymes . As a specialist chemical, this acetamide derivative can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO3 B086947 N-Anthraquinon-1-ylacetamide CAS No. 3274-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3274-19-9

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18)

InChI Key

WDJHNJSBPXRITJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Other CAS No.

3274-19-9

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Anthraquinon 1 Ylacetamide

Established Synthetic Routes to N-Anthraquinon-1-ylacetamide

Key Precursors and Reaction Conditions for Direct Synthesis

The principal precursor for the synthesis of this compound is 1-aminoanthraquinone (B167232) . The industrial production of this intermediate is well-established and can be accomplished through several routes. A common method involves the ammonolysis of 1-nitroanthraquinone (B1630840) at elevated temperatures. nih.gov Another approach is the reaction of anthraquinone-1-sulfonic acid with ammonia. google.com More modern methods focus on greener and more efficient syntheses, such as the highly chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (B80085) (NaHS) in water, which is noted for being a clean and operationally simple protocol. journalajacr.com

Once 1-aminoanthraquinone is obtained, the direct synthesis of this compound is accomplished via an N-acetylation reaction. This transformation involves the introduction of an acetyl group onto the nitrogen atom of the amino group. Standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride are typically employed. rsc.orgresearchgate.net

The reaction with acetyl chloride is generally carried out in a suitable solvent like dichloromethane (B109758) (CH2Cl2) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org The reaction involving acetic anhydride can also be performed under various conditions, often with gentle heating or in the presence of a catalyst to facilitate the reaction. researchgate.net The nucleophilicity of the amino group on the anthraquinone (B42736) ring is reduced due to the electron-withdrawing nature of the quinone system, which can make the reaction less facile than the acetylation of simple anilines. rsc.orgnih.gov

Table 1: General Reaction Conditions for the Synthesis of this compound

PrecursorReagentSolventCatalyst/BaseGeneral Conditions
1-AminoanthraquinoneAcetyl chlorideDichloromethaneTriethylamineReaction is often initiated at low temperatures (e.g., ice-water bath) and then brought to reflux. rsc.org
1-AminoanthraquinoneAcetic anhydrideAcetic Acid or inert solventNone or acid/base catalystReaction may require heating to proceed at a reasonable rate. researchgate.net

Optimization and Scale-up Considerations in Synthetic Protocols

For the large-scale production of this compound, the efficiency and scalability of the synthesis of the precursor, 1-aminoanthraquinone, are paramount. Recent advancements have focused on continuous-flow methodologies. For instance, the high-temperature ammonolysis of 1-nitroanthraquinone in a continuous-flow reactor has been optimized, achieving yields of approximately 88% with a short residence time of 4.3 minutes at 213 °C. nih.gov This method offers significant advantages in terms of safety, efficiency, and control over traditional batch processes, which often require long reaction times and a large excess of ammonia. nih.gov Another scalable and environmentally friendly approach is the reduction of 1-nitroanthraquinone with sodium hydrosulfide in water, which avoids harsh reagents and simplifies work-up. journalajacr.com

Regarding the acetylation step itself, optimization strategies often address the reduced reactivity of the 1-amino group. The synthesis of related amidonaphthoquinones, which face similar reactivity issues, has been improved by employing a one-pot reduction-acylation-oxidation sequence. nih.gov This strategy involves the initial reduction of the quinone to the more reactive hydroquinone, followed by acylation, and subsequent re-oxidation to the quinone. This avoids the direct and often low-yielding acylation of the less nucleophilic amino-quinone. Such a strategy could potentially be adapted to optimize the synthesis of this compound.

Strategies for Derivatization and Structural Diversification

This compound is a scaffold for creating a wide array of derivatives with potential applications in various fields of chemistry and materials science. Derivatization can be targeted at the acetamide (B32628) group or the anthraquinone core.

Amino Acid Conjugation and Peptidomimetic Approaches

A significant area of research involves the conjugation of amino acids to the anthraquinone framework. While direct conjugation to this compound is not widely reported, a closely related analogue, 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide , has been extensively used as a starting material for synthesizing novel amino acid derivatives. This precursor allows for the nucleophilic substitution of the chlorine atom by the amino group of various α-, β-, and ω-amino acids. This reaction provides a straightforward method to create a library of anthraquinone-peptide conjugates.

Table 2: Examples of Amino Acid Derivatives Synthesized from 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Reactant Amino AcidResulting Conjugate Structure
GlycineN-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetyl]glycine
β-AlanineN-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetyl]-β-alanine
γ-Aminobutyric acid (GABA)4-({2-[N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)]amino}acetamido)butanoic acid
6-Aminohexanoic acid6-({2-[N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)]amino}acetamido)hexanoic acid

Data synthesized from research on derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide.

Incorporation of Heterocyclic Moieties (e.g., Thiazoles, Triazoles, Pyrazoles, Pyrroles)

The anthraquinone nucleus can be fused or substituted with various heterocyclic rings to generate compounds with novel properties. These syntheses often start from 1-aminoanthraquinone, the precursor to this compound, or from derivatives thereof.

Thiazoles: New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole (B30445) moieties have been synthesized. The process involves first preparing a substituted 2-aminobenzothiazole, which is then treated with chloroacetyl chloride. The resulting intermediate is refluxed with 1-aminoanthraquinone in ethanol (B145695) to yield the final product. researchgate.net

Pyrazoles and Pyrimidines: Starting from ethyl 1-aminoanthraquinone-2-carboxylate, the corresponding carbohydrazide (B1668358) can be formed. This key intermediate serves as a building block for various heterocycles. For example, reaction with acetylacetone (B45752) yields a pyrazole (B372694) derivative, while treatment with acetic anhydride can lead to the formation of a pyrimido[4,5-a]anthraquinone system.

Triazoles: The synthesis of 1-((5-phenyl-4H-1,2,4-triazol-3-yl)amino)anthracene-9,10-diones demonstrates another route to incorporate heterocyclic systems onto the anthraquinone core.

Synthesis of Dithiocarbamate (B8719985) and Aminophosphonate Analogues

Structural diversification has also been achieved by introducing sulfur- and phosphorus-containing functional groups.

Dithiocarbamates: Derivatives of 9,10-anthracenedione containing dithiocarbamate moieties have been synthesized. These syntheses can create mono- and bis-dithiocarbamate structures. nih.gov The general synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide in the presence of a base. researchgate.netresearchgate.net This methodology can be applied to amino-anthraquinone derivatives to generate the corresponding dithiocarbamates.

Aminophosphonates: A small library of novel anthraquinone α-aryl-α-aminophosphonates has been synthesized directly from 1-aminoanthraquinone. rdd.edu.iq This is achieved through the one-pot, solvent-free Kabachnik-Fields reaction, which involves the condensation of an amine (1-aminoanthraquinone), an aldehyde, and a dialkyl phosphite. nih.gov This reaction is a versatile and efficient method for creating C-P bonds and producing α-aminophosphonates, which are phosphorus analogues of α-amino acids.

Table 3: Examples of Derivatization Strategies

Functional GroupSynthetic MethodStarting MaterialKey Reagents
AminophosphonateKabachnik-Fields Reaction1-AminoanthraquinoneAromatic aldehyde, Diethylphosphite
DithiocarbamateDithiocarboxylationAmino-anthraquinone derivativeCarbon disulfide, Base
BenzothiazoleNucleophilic Substitution1-Aminoanthraquinone2-(2-chloroacetylamino)-benzothiazole
PyrazoleCyclocondensation1-Aminoanthraquinone-2-carbohydrazideAcetylacetone

Alkylation and Acylation Reactions on the Anthraquinone Nucleus

While the acetamido group at the C1 position is a primary site for certain reactions, the anthraquinone nucleus itself can undergo electrophilic substitution reactions such as alkylation and acylation, albeit often requiring specific and sometimes harsh conditions due to the deactivating effect of the quinone carbonyl groups.

Alkylation Reactions: Direct Friedel-Crafts alkylation on the anthraquinone core is generally difficult. However, modifications can be achieved on functionalized derivatives. For instance, the alkylation of hydroxyl-substituted anthraquinones is a common strategy to introduce alkyl chains. Studies have shown the successful alkylation of 2-hydroxyanthraquinone (B1200814) with reagents like 2-(bromoacetyl)naphthalene under basic conditions. jst.go.jp Similarly, alkylation can be performed on the amino group of related compounds like 1-aminoanthraquinone using alkyl halides, often facilitated by phase transfer catalysis. baltijapublishing.lv In a different approach, the introduction of an alkenyl group as a latent ketone moiety was achieved through the alkylation of phenol (B47542) hydroxyl groups on an anthraquinone core using an alkenyl halide. nih.gov

These examples on related structures suggest that if this compound were to be further functionalized with a hydroxyl or another suitable group on the anthraquinone nucleus, subsequent alkylation at that site would be a viable synthetic route.

Acylation Reactions: N-Acylation of aminoanthraquinones is a fundamental reaction, often utilizing a system of a strong carboxylic acid and ammonium (B1175870) thiocyanate. baltijapublishing.lvnuph.edu.ua This is directly relevant to the synthesis of the title compound itself from 1-aminoanthraquinone. Further acylation directly on the carbocyclic rings of the this compound nucleus is less common and would likely require forcing conditions or prior activation of the ring system.

Ullmann Coupling and Other Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of complex anthraquinone derivatives.

Ullmann Coupling: The Ullmann coupling reaction is a classic method for forming C-N, C-O, and C-S bonds, typically involving a copper catalyst to couple an aryl halide with a nucleophile. This reaction has been instrumental in synthesizing substituted aminoanthraquinones. For example, new anthraquinone derivatives have been synthesized by the substitution of a bromine atom with various amines via an Ullmann coupling reaction. uobaghdad.edu.iqresearchgate.net

The efficiency of the Ullmann reaction in anthraquinone chemistry can be limited under classical heating, often resulting in low yields and requiring long reaction times. mdpi.com To overcome these limitations, microwave-assisted Ullmann couplings have been developed. Baqi et al. systematically investigated the effect of microwave irradiation on the Cu-catalyzed Ullmann reaction, exploring different copper oxidation states (Cu(0), Cu(I), and Cu(II)). mdpi.com A regioselective, microwave-assisted Ullmann coupling of bromaminic acid with aniline (B41778) derivatives has also been reported, highlighting the method's utility in controlling substitution patterns. mdpi.com While these examples start with halogenated anthraquinones to build up complexity, a halogenated derivative of this compound could similarly be used as a substrate for introducing new functional groups via Ullmann coupling.

Table 1: Examples of Ullmann Coupling Conditions for Anthraquinone Derivatives
SubstratesCatalystConditionsProduct TypeReference
Brominated anthraquinone, various aminesNot specifiedClassical heatingSubstituted aminoanthraquinones uobaghdad.edu.iqresearchgate.net
Bromaminic acid, aniline derivativesCu(0), CuCl, CuCl₂, or CuSO₄Microwave irradiation, sodium phosphate (B84403) buffer or waterRegioselective amino-substituted anthraquinones mdpi.com
General aryl halides and aminesCu(0), CuCl, or CuSO₄Microwave irradiationN-Aryl products mdpi.com

Other Cross-Coupling Methodologies: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, represent highly versatile methods for bond formation. tamu.edulibretexts.org

Suzuki Coupling: Couples an organoboron compound with an organic halide. A bromo- or iodo-substituted this compound could potentially undergo Suzuki coupling to introduce new aryl or vinyl groups.

Stille Coupling: Utilizes an organotin compound and an organic halide. This reaction is known for its tolerance to a wide range of functional groups. tamu.edu

Sonogashira Coupling: Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This would be a valuable method for introducing alkynyl moieties onto the anthraquinone framework of this compound.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. libretexts.org This offers a modern alternative to the Ullmann reaction for the synthesis of aminoanthraquinone derivatives.

The application of these modern cross-coupling reactions would typically require the preparation of a halogenated this compound precursor. The reactivity in these reactions would be influenced by the position of the halogen and the electronic nature of the anthraquinone system.

Table 2: Potential Cross-Coupling Reactions for Functionalizing this compound
Reaction NameCoupling PartnersBond FormedPotential ApplicationReference
SuzukiAr-B(OR)₂ + Ar'-XC(sp²)-C(sp²)Introduction of aryl/vinyl groups libretexts.org
StilleAr-SnR₃ + Ar'-XC(sp²)-C(sp²)Introduction of various organic groups tamu.edu
SonogashiraR-C≡CH + Ar'-XC(sp²)-C(sp)Introduction of alkynyl groups libretexts.org
Buchwald-HartwigAr-NH₂ + Ar'-XC(sp²)-NIntroduction of amino groups libretexts.org

Mechanistic Insights into Synthesis Reactions and Reaction Pathway Analysis

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Ullmann Coupling: The classical Ullmann condensation is thought to proceed through a sequence of steps. A widely accepted mechanism involves the initial formation of a copper(I)-nucleophile complex. mdpi.comoperachem.com This is followed by the oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the final coupled product and regenerates a Cu(I) species, which can re-enter the catalytic cycle. mdpi.comoperachem.com The reaction is often facilitated by a base, which aids in the deprotonation of the nucleophile.

Reaction Pathway Analysis: The synthesis of complex molecules often involves multiple steps and potential side reactions. Reaction pathway analysis, aided by computational chemistry, provides a deeper understanding of these processes. Quantum-chemical calculations, such as those using Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, determine the stability of intermediates and transition states, and predict the feasibility of different pathways. researchgate.netacs.org

For example, quantum-chemical analysis was used to study the nucleophilic addition of aminoanthraquinones to benzoylisothiocyanate, confirming that the reaction is under charge control and explaining the influence of substituents. researchgate.net Similarly, DFT calculations have been used to analyze the non-covalent interactions that stabilize complexes, such as the binding of anions to anthraquinone-based receptors, providing insight into the thermodynamics of complexation. ias.ac.in In the context of synthesizing derivatives of this compound, such computational studies could be used to predict the most likely sites for electrophilic or nucleophilic attack, analyze the energy barriers for different reaction pathways, and understand the electronic effects of the acetamido and quinone functionalities on the reactivity of the aromatic system. acs.org This predictive power is invaluable for designing efficient and selective synthetic routes to novel functionalized anthraquinones.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships. For N-Anthraquinon-1-ylacetamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures allows for the prediction of its spectral characteristics.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be particularly complex due to the protons on the anthraquinone (B42736) core. The protons on the substituted ring (ring A) and the unsubstituted ring (ring C) will have different chemical shifts due to the influence of the acetamido group.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the upfield region. The aromatic protons would display a complex pattern of doublets and triplets, with their coupling constants providing information about their relative positions on the aromatic rings.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.2Singlet-
NH~9.0-10.0Broad Singlet-
H-2~7.8Doublet~8.0
H-3~7.6Triplet~7.5
H-4~8.2Doublet~7.5
H-5~8.1Doublet of doublets~7.5, 1.0
H-6~7.7Triplet of doublets~7.5, 1.5
H-7~7.7Triplet of doublets~7.5, 1.5
H-8~8.1Doublet of doublets~7.5, 1.0

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the quinone and the amide functional groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the midfield region, and the methyl carbon of the acetyl group will be found in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~169
C=O (Quinone, C-9, C-10)~182, ~185
C-1~140
C-2~122
C-3~128
C-4~120
C-4a~133
C-5~127
C-6~134
C-7~134
C-8~127
C-8a~133
C-9a~134
C-10a~135
CH₃~25

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

There is no information available in the scientific literature regarding the synthesis or characterization of phosphonate (B1237965) derivatives of this compound. Should such derivatives be synthesized, ³¹P NMR spectroscopy would be an indispensable tool for their characterization. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its electronic environment, providing direct evidence for the formation of a phosphonate group and information about its structure. The coupling between phosphorus and adjacent protons or carbons would also be observable in ¹H and ¹³C NMR spectra, further confirming the structure.

To unambiguously assign all the proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic and methyl carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch: Aromatic C-H stretching vibrations would appear as a group of weak to moderate bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: This molecule contains two types of carbonyl groups which will have distinct stretching frequencies. The quinone carbonyl groups (C=O) are expected to show a strong absorption band around 1670-1680 cm⁻¹. The amide carbonyl group (Amide I band) will also give a strong absorption, typically in the range of 1650-1680 cm⁻¹. The overlap of these bands is possible.

N-H Bend: The N-H bending vibration of the secondary amide (Amide II band) is expected to appear around 1550-1510 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide group would be found in the 1400-1200 cm⁻¹ region.

Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretch3300-3100Moderate
Aromatic (C-H)Stretch>3000Weak-Moderate
Aliphatic (C-H)Stretch<3000Weak-Moderate
Quinone (C=O)Stretch1680-1670Strong
Amide (C=O)Stretch (Amide I)1680-1650Strong
Amide (N-H)Bend (Amide II)1550-1510Moderate
Aromatic (C=C)Stretch1600-1450Variable
Amide (C-N)Stretch1400-1200Moderate

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. The molecular formula of this compound is C16H11NO3, corresponding to a molecular weight of approximately 265.26 g/mol chemnet.com. Various ionization techniques can be employed to generate ions for mass analysis, each providing specific insights into the molecule's characteristics.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. For this compound, an ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [C16H11NO3 + H]+. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the presence of the target compound researchgate.netnih.gov. The ability to switch between positive and negative ion modes can provide complementary information, though anthraquinone derivatives are often analyzed in negative ion mode as well researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence nih.govnih.gov. For this compound (C16H11NO3), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for unambiguous identification, especially in complex samples or when characterizing newly synthesized compounds.

Table 1: Theoretical Mass Data for this compound

SpeciesMolecular FormulaTheoretical Exact Mass
[M]C16H11NO3265.0739
[M+H]+C16H12NO3+266.0817
[M+Na]+C16H11NNaO3+288.0637

Note: This table presents calculated theoretical values.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of anthraquinone derivatives is often characterized by the successive loss of neutral carbon monoxide (CO) molecules from the quinone structure pjsir.org. For this compound, the fragmentation would also involve the acetamide (B32628) side chain.

A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]+ at m/z 266) would likely initiate with the loss of a ketene (B1206846) molecule (CH2=C=O) from the acetamide group, a common fragmentation for N-acetylated compounds. This would result in a fragment ion corresponding to 1-aminoanthraquinone (B167232). Subsequent fragmentation would likely follow the characteristic pattern of the anthraquinone core.

Proposed Fragmentation Pathway:

Loss of Ketene: [C16H11NO3 + H]+ (m/z 266) → [C14H9NO + H]+ (m/z 224) + C2H2O

First CO Loss: [C14H9NO + H]+ (m/z 224) → [C13H9NO + H]+ (m/z 196) + CO

Second CO Loss: [C13H9NO + H]+ (m/z 196) → [C12H9N + H]+ (m/z 168) + CO

This proposed pathway is based on established fragmentation patterns for similar structures nih.govresearchgate.net. The initial loss of the elements of acetamide followed by the breakdown of the anthraquinone skeleton provides a structural fingerprint for the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of anthraquinone and its derivatives typically displays several absorption bands in the UV and visible regions nih.gov. These absorptions are generally attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the lone pair electrons of the carbonyl oxygen atoms nih.gov.

The UV-Vis spectrum of this compound is expected to show characteristic bands of the anthraquinone chromophore, modified by the presence of the acetamide substituent. The acetamido group acts as an auxochrome, which can cause a shift in the absorption maxima (λmax) compared to the unsubstituted anthraquinone.

Table 2: Typical Electronic Transitions in Anthraquinone Derivatives

Transition TypeWavelength Region (nm)Description
π → π220-350High-intensity bands related to the conjugated aromatic system.
n → π>350Lower-intensity band related to the carbonyl groups, often responsible for the color of the compound.

Source: General characteristics of anthraquinone spectra nih.govnih.gov.

The position and intensity of these absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism nih.govnih.gov. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maxima. For compounds like this compound, which possess both hydrogen bond donor (N-H) and acceptor (C=O) sites, specific interactions with protic or aprotic solvents can lead to noticeable solvatochromic shifts. Studies on the related 1-aminoanthraquinone have shown that its fluorescence is strongly dependent on solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character in the excited state mdpi.com. This behavior is also anticipated for this compound, where the electronic properties are modulated by the interplay between the electron-withdrawing anthraquinone core and the electron-donating nature of the nitrogen atom.

Integration of Hyphenated Techniques for Comprehensive Characterization

For a complete and efficient analysis, especially in complex matrices, hyphenated techniques that couple separation with detection are invaluable researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound. HPLC can separate the compound from impurities or other components in a mixture, after which MS provides mass identification and structural information nih.govnih.govsigmaaldrich.com. This is the standard method for both qualitative and quantitative analysis of such compounds in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be an alternative. The synthesis of a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was confirmed using GC-MS analysis, demonstrating the utility of this technique in the characterization of related structures mdpi.com.

Liquid Chromatography-Photodiode Array (LC-PDA): Coupling HPLC with a PDA detector allows for the acquisition of UV-Vis spectra for the eluting compounds. This provides additional confirmation of the compound's identity by matching its retention time and UV-Vis spectrum with a known standard.

The integration of these techniques provides a robust and comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity are thoroughly established.

Computational Chemistry and in Silico Modeling in N Anthraquinon 1 Ylacetamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-Anthraquinon-1-ylacetamide at the atomic and molecular levels. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to study anthraquinone (B42736) derivatives to determine their optimized geometry and electronic properties. rsc.orgnih.gov For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G(d) basis set, would be employed to predict key geometrical parameters. nih.gov

These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, DFT is used to calculate important electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 4.0 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment~ 3.5 DIndicates the overall polarity of the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. nih.govacadpubl.eu For this compound, NBO analysis can elucidate the charge transfer interactions between the donor (occupied) and acceptor (unoccupied) orbitals, which contribute to the stability of the molecule. researchgate.net

The analysis provides information on hyperconjugative interactions, which are crucial for understanding the molecule's conformational preferences and the stability of its chemical bonds. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these interactions. For instance, interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be identified and their stabilization energies calculated. mdpi.com These interactions are vital for understanding how this compound might interact with biological macromolecules.

Table 2: Predicted NBO Analysis of Key Interactions in this compound
Donor NBOAcceptor NBOPredicted Stabilization Energy (E2) (kcal/mol)Interaction Type
LP(O) of C=Oπ(C-C) in anthraquinone ring~ 2.5Hyperconjugation
LP(N) of amideπ(C=O) of amide~ 50.0Resonance
π(C=C) in anthraquinone ringπ*(C=C) in adjacent ring~ 20.0π-electron delocalization

Molecular Docking Studies for Ligand-Biomolecular Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer. Several anthraquinone derivatives have been investigated as potential inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Molecular docking studies of this compound with the ATP-binding site of RTKs can predict its potential inhibitory activity. These simulations can reveal the specific binding mode, including the key amino acid residues involved in the interaction. The binding affinity, often expressed as a docking score or binding energy, can also be estimated. For anthraquinone-based compounds, interactions often involve hydrogen bonds with hinge region residues and van der Waals interactions within the hydrophobic pocket of the kinase domain. scielo.br

Table 3: Predicted Docking Interactions of this compound with EGFR
Interacting ResidueInteraction TypePredicted Distance (Å)
Met793Hydrogen Bond (with amide NH)~ 2.1
Leu718Hydrophobic~ 3.8
Val726Hydrophobic~ 4.0
Ala743van der Waals~ 3.5

DNA is a major target for many anticancer drugs. Anthraquinone derivatives are well-known DNA intercalators, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com Computational simulations are instrumental in visualizing and understanding these intercalation events at a molecular level.

Molecular docking and molecular dynamics simulations can be used to model the intercalation of this compound into a DNA duplex. These simulations can predict the preferred intercalation site (e.g., between G-C or A-T base pairs) and the orientation of the molecule within the intercalation pocket. The stability of the DNA-ligand complex is governed by π-π stacking interactions between the anthraquinone core and the DNA bases, as well as electrostatic and van der Waals interactions. researchgate.netresearchgate.net

Table 4: Predicted Energetics of this compound DNA Intercalation
Energy ComponentPredicted Contribution (kcal/mol)Description
Binding Free Energy~ -8.5Overall stability of the complex.
van der Waals Energy~ -40.0Contribution from hydrophobic and dispersion forces.
Electrostatic Energy~ -15.0Contribution from charge-charge interactions.
Solvation Energy~ +46.5Energy required to desolvate the ligand and DNA.

Prediction of Activity Spectra for Substances (PASS) Analysis and Biological Activity Profiling

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. The prediction is based on a training set of known drugs and their activities. For this compound, PASS analysis can provide a broad overview of its potential pharmacological effects.

Based on the known biological activities of numerous anthraquinone derivatives, which include anticancer, antibacterial, antifungal, and anti-inflammatory properties, PASS would likely predict a similar spectrum of activities for this compound. nih.govnih.govresearchgate.net The output of a PASS analysis is a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi).

Table 5: Predicted Biological Activities for this compound from PASS Analysis
Predicted ActivityPa (Probability to be Active)Basis of Prediction
Antineoplastic> 0.7Common activity for the anthraquinone scaffold.
Antibacterial> 0.6Many natural and synthetic anthraquinones show this activity.
Antifungal> 0.5Observed in various substituted anthraquinones.
Kinase Inhibitor> 0.5Structural similarity to known kinase inhibitors.
Anti-inflammatory> 0.4Some anthraquinone derivatives exhibit this property.

Chemoinformatics Approaches for Structure-Activity Relationship (SAR) Derivation

Chemoinformatics provides a powerful toolkit for establishing Quantitative Structure-Activity Relationships (QSAR), which are mathematical models that correlate the chemical structure of a compound with its biological activity. For anthraquinone derivatives, including this compound, these approaches are instrumental in identifying the key molecular features that govern their therapeutic effects.

While specific, detailed QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader principles derived from studies on related 1-substituted aminoanthraquinones can be extrapolated. These studies consistently highlight the importance of the substituent at the C1 position in determining the compound's activity.

Key Structural Features Influencing the Activity of 1-Substituted Anthraquinones:

FeatureInfluence on Biological Activity
Nature of the Substituent The electronic properties (electron-donating or electron-withdrawing) of the substituent can significantly alter the reactivity and binding affinity of the anthraquinone core.
Size and Shape of the Substituent Steric hindrance can play a crucial role in how the molecule fits into the active site of a biological target.
Hydrogen Bonding Potential The presence of hydrogen bond donors and acceptors in the substituent can facilitate strong interactions with protein residues.
Lipophilicity The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its target.

These chemoinformatic models, often built using techniques like multiple linear regression, partial least squares, and machine learning algorithms, allow for the virtual screening of large libraries of related compounds to identify candidates with potentially enhanced activity.

In Silico Prediction of Potential Biological Actions (e.g., CLC-Pred)

In silico prediction tools offer a rapid and cost-effective means of assessing the potential biological activities of a compound before embarking on extensive laboratory testing. One such tool that has been applied to the broader class of 9,10-anthraquinone derivatives is the Cell Line Cytotoxicity Predictor (CLC-Pred).

CLC-Pred is a web-based service that predicts the cytotoxic profile of a compound against a large panel of human cancer and non-cancer cell lines. The prediction is based on the compound's structural formula and utilizes a pre-computed model trained on a vast dataset of experimental cytotoxicity data. For a given anthraquinone derivative, CLC-Pred can provide a probabilistic assessment of its potential to inhibit the growth of various cancer cell lines.

Illustrative Example of a Hypothetical CLC-Pred Output for an Anthraquinone Derivative:

Cell LineTissue of OriginPredicted Activity (Pa)
A549Lung Cancer0.652
MCF7Breast Cancer0.589
HeLaCervical Cancer0.511
K562Leukemia0.478
PC-3Prostate Cancer0.453

Note: This table is a hypothetical representation and does not reflect actual predicted data for this compound.

A higher Pa value suggests a greater likelihood that the compound will exhibit cytotoxic activity against that specific cell line. Such in silico predictions are invaluable for prioritizing compounds for further experimental investigation and for generating hypotheses about their mechanisms of action. These computational tools, by analyzing the structural features of compounds like this compound, can guide the design of more potent and selective therapeutic agents.

Investigations of Biological Interactions and Pharmacological Potential of N Anthraquinon 1 Ylacetamide and Its Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of N-Anthraquinon-1-ylacetamide are subjects of significant research due to their interactions with various enzymes and signaling pathways crucial in cellular processes. The core structure of anthraquinone (B42736) is a versatile scaffold for developing inhibitors that target key proteins involved in pathological conditions. Recent studies have indicated that the biological activities of anthraquinones are often linked to their ability to inhibit critical enzymes and transcription factors, including tyrosine kinases, phosphoinositol 3-kinase (PI3K), protein kinase C (PKC), and nuclear factor-κB (NF-κB), as well as modulate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway nih.gov.

Mechanisms of Receptor Tyrosine Kinase (RTK) Inhibition

The overexpression or abnormal activation of receptor tyrosine kinases (RTKs) can lead to significant alterations in signal transduction pathways, promoting tumor growth and malignant progression nih.gov. Consequently, the development of RTK inhibitors is a promising strategy in cancer therapy nih.gov. Anthraquinone derivatives have been identified as potent inhibitors of RTKs nih.govnih.govnih.gov.

Research has shown that new derivatives of 9,10-anthraquinone, including those with benzoylthiourea, thiazole, triazole, and amino acid fragments, exhibit inhibitory effects on membrane-associated tyrosine kinases nih.govnih.gov. For instance, compounds such as N-benzoyl-N'-(9,10-dioxo-9,10-dihydro-1-anthracenyl)thioureas, 2-[(N-benzoylimino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]thiazoles, and amino acid derivatives of 2-chloro-N-(9,10-dioxide-9,10-dihydroanthracen-1-yl)acetamide have demonstrated an inhibitory effect ranging from 60-82% on the activity of these enzymes nih.gov.

Furthermore, anthraquinone derivatives have been specifically identified as potent inhibitors of the c-Met kinase, an RTK whose aberrant activation is implicated in numerous human cancers nih.gov. These derivatives can block the extracellular hepatocyte growth factor (HGF)-dependent pathway, which stimulates c-Met phosphorylation nih.gov. One potent compound, 2a, demonstrated a high binding affinity for HGF, indicating its mechanism involves preventing the ligand from activating the receptor nih.gov.

Compound ClassSpecific Derivative ExampleTarget KinaseObserved Effect
Anthraquinone-amino acid derivativesAmino acid derivatives of 2-chloro-N-(9,10-dioxide-9,10-dihydroanthracen-1-yl)acetamideMembrane-associated Tyrosine KinasesInhibitory effect of 60-82% nih.gov
Anthraquinone-thiourea derivativesN-benzoyl-N'-(9,10-dioxo-9,10-dihydro-1-anthracenyl)thioureasMembrane-associated Tyrosine KinasesSignificant inhibitory effect nih.gov
General Anthraquinone derivativesCompound 2ac-Met KinaseHigh binding affinity for HGF (KD = 1.95 μM), blocking HGF-dependent phosphorylation nih.gov
Naphthoquinone-chalcone hybridsCompound 5Fibroblast growth factor receptor 1 (FGFR1)IC50 = 0.33 ± 0.01 nM researchgate.net

Modulation of Phosphoinositol 3-Kinase (PI3K) Activity

The Phosphoinositol 3-Kinase (PI3K) pathway is a critical intracellular signaling cascade involved in cell growth, survival, and proliferation. Its dysregulation is frequently observed in cancer nih.gov. Anthraquinone and its derivatives have been shown to modulate this pathway nih.govnih.gov. The activation of RTKs like c-Met often leads to the downstream activation of the PI3K-AKT signaling branch nih.gov. Therefore, by inhibiting the upstream kinase, anthraquinone derivatives can indirectly suppress PI3K signaling nih.gov.

Direct inhibition of PI3K enzymes by anthraquinone-related compounds has also been explored. For example, certain indolyl-hydrazone compounds have been screened for their activity against a panel of kinases, including PI3K-α, PI3K-β, and PI3K-δ, showing promising inhibitory potential mdpi.com. One particular anthraquinone derivative, known as C2, has been found to trigger autophagy in colon cancer cells through the PI3K/AKT/mTOR pathway, suggesting a modulatory role researchgate.net. Natural compounds like resveratrol (B1683913) are also known to modulate the PI3K/Akt pathway, highlighting the potential for various natural product scaffolds, including anthraquinones, to target this cascade nih.gov.

Compound/DerivativeTargetCell Line/ModelObserved Effect
Anthraquinone derivatives (general)PI3K-AKT branch (downstream of c-Met)A549 cellsSuppression of the pathway via upstream c-Met inhibition nih.gov
Indolyl-hydrazone Compound 5PI3K-αIn vitro kinase assayShowed significant inhibitory potential, 4.92-fold higher potency than LY294002 mdpi.com
Anthraquinone derivative C2PI3K/AKT/mTOR pathwayHCT116 colon cancer cellsTriggers autophagy by modulating the pathway researchgate.net

Protein Kinase C (PKC) Pathway Interference

Protein Kinase C (PKC) represents a family of kinases that play a central role in various signal transduction pathways, controlling processes like cell proliferation, differentiation, and apoptosis. Aberrant PKC activity is linked to diseases such as cancer and Alzheimer's nih.gov. The bioactivity of anthraquinones has been associated with the inhibition of PKC nih.gov. Pharmacological inhibitors targeting PKC are used to study its role in cellular processes; for instance, pan-PKC inhibitors (Ro-31-8220), conventional PKC inhibitors (Gö 6976), and specific PKCβ inhibitors (LY333531) have been shown to block cellular events like neutrophil extracellular trap formation, confirming the pathway's importance researchgate.net. While the general class of anthraquinones is implicated in PKC inhibition, specific studies detailing the direct interaction and inhibitory mechanisms of this compound with PKC isoforms are less common in the reviewed literature. However, the structural similarity to other known kinase inhibitors suggests this is a plausible area for further investigation.

Nuclear Factor-κB (NF-κB) Signaling Pathway Regulation

Nuclear Factor-κB (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and apoptosis nih.gov. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation nih.gov. Anthraquinones are among the natural compounds recognized for their ability to modulate NF-κB signaling nih.gov. Phytochemicals can interfere with this pathway at multiple levels, such as by inhibiting the phosphorylation of the IκB inhibitor protein, which prevents NF-κB from translocating to the nucleus and binding to DNA nih.govnih.gov. Although the general inhibitory potential of the anthraquinone scaffold on the NF-κB pathway is acknowledged, specific mechanistic studies on this compound are not extensively detailed in the available research.

Mitogen-Activated Protein Kinase (MAPK) Cascade Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses nih.govfrontiersin.org. The MAPK family includes several distinct cascades, such as the ERK1/2, p38 MAPK, and JNK pathways nih.gov. The bioactivity of anthraquinones has been associated with the modulation of MAPK signaling nih.gov. For instance, the aberrant signaling of the c-Met receptor, which can be inhibited by anthraquinone derivatives, activates downstream pathways including the RAS-MAPK cascade nih.gov. By targeting the upstream receptor, these compounds can effectively modulate MAPK activity. The complexity of MAPK signaling involves a three-tiered system of kinases (MAPKKK, MAPKK, MAPK), and interference at any level can have significant effects on cellular outcomes nih.govnih.gov.

Inhibition of Other Key Enzymes (e.g., Glutathione (B108866) Reductase, Xanthine (B1682287) Oxidase, Bacterial Collagenase)

Beyond the major signaling kinases, this compound and its derivatives have been investigated for their inhibitory effects on other enzymes relevant to various pathological and physiological processes.

Glutathione Reductase (GR): This enzyme is crucial for maintaining redox homeostasis by regenerating reduced glutathione (GSH), a key intracellular antioxidant . Inhibition of GR can lead to an accumulation of oxidized glutathione (GSSG), increasing cellular oxidative stress, a strategy that can be exploited to suppress cancer cell growth nih.gov. Naphthoquinones, which are structurally related to anthraquinones, have been identified as potent, irreversible inhibitors of GR nih.govconsensus.app.

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid mdpi.comanalis.com.my. Overproduction of uric acid can lead to hyperuricemia and gout frontiersin.orgnih.gov. Several anthraquinone derivatives have been tested for their inhibitory effects on XO nih.gov. A specific derivative, N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitor (NAY), has been shown to significantly reduce uric acid levels by inhibiting XO activity frontiersin.org. Studies on hydroxylated anthraquinones revealed that compounds like anthrarobin (B1665569) and purpurin (B114267) show moderate, mixed-type inhibition of XO nih.gov.

Bacterial Collagenase: Collagenases are virulence factors secreted by bacteria that degrade collagen, facilitating host colonization and the spread of infection nih.gov. Identifying inhibitors of these enzymes is a promising strategy for developing new anti-infective agents nih.govijbio.com. The anthraquinone derivative rhein (B1680588) has been identified as a potent inhibitor of collagenase A (ColA) from Clostridium histolyticum nih.gov. This suggests that the anthraquinone scaffold is a viable starting point for designing new bacterial collagenase inhibitors.

EnzymeInhibitorInhibition Type/PotencySignificance
Glutathione Reductase (GR)Naphthoquinones (e.g., NQ-6)Competitive and irreversible; Ki = 17.30 ± 3.63 μM nih.govInduces oxidative stress; potential anticancer strategy nih.gov
Xanthine Oxidase (XO)N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors (NAY)Significantly reduces serum uric acid levels by inhibiting XO activity frontiersin.orgPotential treatment for hyperuricemia and gout frontiersin.org
Xanthine Oxidase (XO)AnthrarobinMixed type; IC50 = 68.35 μM; Ki = 122.38 μM nih.govModerate inhibition of uric acid production nih.gov
Xanthine Oxidase (XO)PurpurinMixed type; IC50 = 105.13 μM; Ki = 130.49 μM nih.govModerate inhibition of uric acid production nih.gov
Bacterial Collagenase A (ColA)RheinPotent inhibitor nih.govPotential as an anti-infective agent against collagenase-producing bacteria nih.gov

Nucleic Acid Interaction Mechanisms

The planar tricyclic structure of the anthraquinone core is a key determinant of its ability to interact with nucleic acids, a fundamental aspect of the pharmacological potential of its derivatives. These interactions are primarily non-covalent and can be broadly categorized into intercalation, groove binding, and the stabilization of more complex DNA structures like triple helices. The specific mode and affinity of binding are heavily influenced by the nature and position of substituents on the anthraquinone scaffold.

Anthraquinone derivatives are well-documented to interact with duplex DNA through two primary modes: intercalation and groove binding.

Intercalation: The aromatic, planar nature of the anthraquinone ring system allows it to insert itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-stacking interactions between the aromatic rings of the compound and the DNA nucleobases. Intercalation typically leads to structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription processes. Spectroscopic analysis often reveals a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift) in the compound's absorption spectrum upon binding, which is characteristic of intercalation due to the electronic coupling between the intercalator and the DNA base pairs.

Groove Binding: Alternatively, derivatives can bind to the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs within the grooves. The specific substituents on the anthraquinone core play a crucial role in determining the preference for groove binding over intercalation. For instance, the addition of bulky or charged side chains can sterically hinder intercalation and favor association with the DNA grooves. Studies on cation-substituted anthraquinones have shown that modifying the side chains can switch the primary binding mode from intercalation to minor groove binding. For example, the tetracationic anthraquinone derivative 27AQS2 was found to associate primarily with the minor groove of the AATT sequence in a DNA dodecanucleotide.

Table 1: Comparison of DNA Binding Modes for Anthraquinone Derivatives
Binding ModePrimary Driving ForcesTypical Structural Effect on DNASpectroscopic SignatureExample
Intercalationπ-stacking interactionsHelix unwinding and lengtheningHypochromism and Bathochromic shiftMono- and dication-substituted quinones (AQS, 27AQS)
Groove BindingHydrogen bonds, Electrostatic interactionsMinimal structural perturbationHyperchromism or minor spectral shiftsTetracationic anthraquinone (27AQS2)

Beyond duplex DNA, anthraquinone derivatives have been engineered to interact with and stabilize more complex nucleic acid structures, such as DNA triple helices. A triple helix, or triplex, is formed when a third strand of nucleotides, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. These structures have potential applications in gene targeting and antigene therapies.

The unique electrochemical and interactive properties of anthraquinones have been harnessed for the development of biosensors for DNA hybridization detection. An innovative, immobilization-free electrochemical sensing platform utilizes an anthraquinone-labeled peptide nucleic acid (PNA) probe.

In this system, the probe consists of a neutral PNA backbone, which improves sequence specificity, conjugated to an electrochemically active anthraquinone (AQ) molecule. The detection mechanism relies on the differential electrostatic properties of the PNA probe and the PNA-DNA duplex. The sensor electrode is modified with a positively charged polymer.

Before Hybridization: The neutral AQ-PNA probe has a weak affinity for the positively charged electrode, resulting in a low electrochemical signal.

After Hybridization: When the AQ-PNA probe hybridizes with its complementary target DNA strand, the resulting duplex carries the negative charge of the DNA's phosphate (B84403) backbone.

Signal Generation: This negatively charged AQ-PNA-DNA duplex is electrostatically attracted to the positively charged electrode surface. This brings the anthraquinone label into close proximity with the electrode, leading to a significant increase in the electrochemical signal, which can be measured using techniques like square-wave voltammetry.

This method allows for sensitive and specific detection of DNA sequences without the need for complex probe immobilization on the electrode surface, offering a detection limit in the sub-nanomolar range.

Cellular and Molecular Pathway Modulation

Anthraquinone derivatives exert their biological effects not only through direct interaction with nucleic acids but also by modulating critical cellular and molecular pathways that govern cell fate decisions such as apoptosis and survival.

One of the most significant mechanisms of action for a class of anthraquinone analogs is the stabilization and activation of the p53 tumor suppressor protein. In many cancers, p53 is kept inactive through its interaction with the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.

Certain anthraquinone compounds have been identified as potent inducers of MDM2 degradation. Instead of inhibiting the p53-MDM2 interaction directly, these compounds promote the self-ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself. The resulting depletion of cellular MDM2 levels leads to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.

Structure-activity relationship studies have been conducted to optimize the potency of these anthraquinone analogs. For example, a compound identified as BW-AQ-101 was shown to be a potent inducer of MDM2 degradation. Further optimization, such as the introduction of an alkylketone sidechain on the anthraquinone core, led to the development of even more potent analogs like BW-AQ-350, which exhibits cytotoxicity by inducing MDM2 degradation and subsequent p53 upregulation.

Table 2: Potency of Anthraquinone Analogs in Inducing MDM2 Degradation
CompoundKey Structural FeatureReported IC₅₀ (EU-1 ALL cells)Mechanism of Action
BW-AQ-101Parent analog~0.8 µMInduces MDM2 degradation, leading to p53 upregulation
BW-AQ-350Introduction of an alkylketone moiety0.19 ± 0.01 µMInduces MDM2 degradation, leading to p53 upregulation

The influence of anthraquinone derivatives extends beyond the p53/MDM2 axis to other major cell signaling cascades, often triggered by the induction of cellular stress.

ROS/JNK Pathway Activation: A series of amide anthraquinone derivatives have been shown to induce apoptosis in colon cancer cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway. The mechanism is initiated by the compound-induced generation of reactive oxygen species (ROS). Elevated intracellular ROS levels act as a stress signal that leads to the phosphorylation and activation of JNK, a key member of the mitogen-activated protein kinase (MAPK) family. Activated JNK then triggers the mitochondrial apoptotic pathway, involving the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

PI3K/AKT/mTOR Pathway Modulation: The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Some anthraquinone derivatives have been found to inhibit this pathway. For example, the derivative known as C2 was shown to induce autophagy and enhance oxaliplatin-induced cell death in resistant colon cancer cells by decreasing the expression of PI3K and phosphorylated AKT and mTOR. Emodin, another naturally occurring anthraquinone, is also known to affect the PI3K/Akt pathway. Inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis and autophagy.

ERK/Nrf2 Pathway Activation: Other MAPK family members, such as the extracellular signal-regulated kinase (ERK), can also be modulated. One anthraquinone derivative was found to activate survival-promoting signals through an ERK and Akt-activated Nrf2/HO-1 signaling pathway at low concentrations, demonstrating the complexity of the cellular response.

Table 3: Modulation of Cell Signaling Cascades by Anthraquinone Derivatives
Signaling PathwayEffectInitiating Event / MechanismCellular OutcomeExample Compound Class
ROS/JNK (MAPK)ActivationGeneration of Reactive Oxygen Species (ROS)ApoptosisAmide anthraquinone-leucine derivatives
PI3K/AKT/mTORInhibitionDecreased expression of PI3K, p-AKT, and mTORAutophagy, ApoptosisAnthraquinone derivative C2
ERK (MAPK)/Nrf2ActivationInduction of moderate oxidative stressHormetic pro-survival responseBME (anthraquinone derivative)

Antimicrobial Efficacy Investigations

The antimicrobial properties of this compound and its derivatives have been a subject of scientific inquiry, revealing potential applications in combating various microbial pathogens. These investigations have explored the compound's efficacy against both bacteria and fungi, delving into the underlying mechanisms of action.

While direct studies on the antibacterial activity of this compound are limited, research on the broader class of anthraquinones provides insights into its potential mechanisms. Anthraquinone derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action are multifaceted and include the disruption of bacterial cell walls and membranes, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis. nih.govrsc.org The rigid and planar structure of the anthraquinone core is believed to facilitate intercalation with bacterial DNA, thereby hindering replication and transcription processes. Furthermore, some anthraquinones are known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage essential cellular components in bacteria. The antibacterial efficacy of specific anthraquinone derivatives is often influenced by the nature and position of their substituents, which can affect their solubility, lipophilicity, and interaction with bacterial targets. nih.gov For instance, new heterocyclic derivatives of 1-aminoanthraquinone (B167232) have shown moderate to good biological activity against both Gram-positive (Streptococcus pneumoniae, Enterococcus faecalis) and Gram-negative (Salmonella typhi, Acinetobacter sp.) bacteria. rdd.edu.iq

Specific research has been conducted on derivatives of this compound, demonstrating their potential as antifungal agents. A study investigating a GABA derivative of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide revealed its efficacy against the fungal strain Aspergillus niger VKM F-1119. biointerfaceresearch.comresearchgate.net When formulated as a lacquer at a concentration of 1%, this derivative exhibited both fungicidal and fungistatic effects. biointerfaceresearch.comresearchgate.net This suggests that derivatives of this compound could be promising candidates for the development of topical antifungal treatments. The proposed mechanism for the antifungal action of anthraquinones, in general, involves the disruption of the fungal cell membrane and the inhibition of key cellular processes.

The following table summarizes the antifungal activity of a lacquer containing a GABA derivative of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide against Aspergillus niger VKM F-1119.

ConcentrationObservation after 24 hoursObservation after 72 hours
1%Fungicidal actionFungicidal and fungistatic effect
0.5%No significant effectNo significant effect
0.1%No significant effectNo significant effect

Data sourced from a study on the antifungal action of a lacquer based on a GABA derivative of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. biointerfaceresearch.comresearchgate.net

In silico studies on various anthraquinone derivatives have provided theoretical insights into their antimicrobial mechanisms. One of the predicted targets is histidine kinase, a key component of two-component signal transduction systems in bacteria. These systems are crucial for bacteria to sense and respond to environmental changes, and their inhibition can disrupt essential processes for survival and virulence. Molecular docking studies have suggested that the anthraquinone scaffold can fit into the ATP-binding pocket of histidine kinases, thereby inhibiting their autophosphorylation and subsequent signal transduction. This inhibition could lead to a broad-spectrum antibacterial effect. While these are promising predictions, experimental validation is necessary to confirm the direct inhibition of histidine kinase by this compound and its derivatives.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Research has specifically investigated the antioxidant properties of derivatives of this compound. A study on N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides demonstrated their radical-scavenging activity. nih.govresearchgate.net The evaluation of these compounds on lipid peroxidation and oxidative modification of proteins in rat liver homogenate in vitro revealed their potential to counteract oxidative stress. nih.govresearchgate.net

The study identified that compounds with a substituent in the first position of the anthraquinone core generally exhibited better antioxidant properties than their isomers with a substituent in the second position. researchgate.net The antioxidant mechanism of anthraquinones is generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of hydroxyl and other electron-donating groups on the anthraquinone ring system enhances their radical scavenging capabilities. nih.gov Anthraquinones can scavenge various reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals, thereby protecting cells from oxidative damage. nih.govnih.gov

The following table presents the antioxidant activity of selected N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio) acetamide (B32628) derivatives in terms of their effect on thiobarbituric acid reactive substances (TBA-active products), a marker of lipid peroxidation.

CompoundSubstituent (R)% of TBA-active products (relative to control)
6 4-methylphenyl~40%
7 4-methoxyphenyl~45%
10 2-hydroxyphenyl~60%

Data adapted from a study on the synthesis, antioxidant, and antiplatelet activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. A lower percentage indicates higher antioxidant activity. researchgate.net

Immunomodulatory Effects and Mechanisms

Anti-inflammatory Response Pathways

The anti-inflammatory potential of anthraquinone derivatives has been documented in several studies, suggesting that this compound and its derivatives may also exhibit such properties. The anti-inflammatory actions of anthraquinones are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. researchgate.net For example, some anthraquinones have been found to suppress the production of nitric oxide (NO) and prostaglandins, which are crucial molecules in the inflammatory cascade. researchgate.net

Mechanistically, anthraquinones can interfere with the activation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov By inhibiting NF-κB signaling, these compounds can reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. Furthermore, some anthraquinones have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net These findings provide a basis for investigating the potential anti-inflammatory effects of this compound and its derivatives.

Advanced Research Applications and Methodologies

Development as Fluorescent Probes for Biological Systems

The anthraquinone (B42736) moiety within N-Anthraquinon-1-ylacetamide provides a foundation for the design of fluorescent probes. These probes are instrumental in visualizing and understanding complex biological processes within living systems. The fluorescence characteristics of anthraquinone derivatives can be finely tuned through chemical modifications, making them adaptable for various imaging applications.

Exploration of Solvatochromic Behavior for Environmental Sensing

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a key feature of certain fluorescent molecules. This property is being actively explored in anthraquinone derivatives for the development of environmental sensors. The sensitivity of the emission spectrum of these compounds to the surrounding microenvironment allows for the probing of local polarity within biological structures. While direct studies on the solvatochromic behavior of this compound are not extensively documented, research on structurally similar aminoanthraquinones provides valuable insights. The absorption spectra of aminoanthraquinones are known to be influenced by the solvent, indicating that this compound likely exhibits similar sensitivity. This characteristic is crucial for developing probes that can report on changes in the cellular environment, such as alterations in membrane polarity or protein binding events.

The following table illustrates the solvatochromic shift of a related anthraquinone dye in different solvents, demonstrating the principle of environmental sensing.

SolventDielectric Constant (ε)Emission Maximum (nm)
Toluene2.38580
Dichloromethane (B109758)8.93610
Acetonitrile37.5630
Ethanol (B145695)24.5645

Note: Data is illustrative of the solvatochromic properties of anthraquinone derivatives.

Applications in Confocal Laser Scanning Microscopy (CLSM) for Biological Imaging

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, three-dimensional images of biological samples. ucc.ieresearchgate.netnih.govunt.edu Fluorescent probes with suitable photophysical properties are essential for successful CLSM imaging. Anthraquinone derivatives are attractive candidates for CLSM applications due to their often large Stokes shifts, which minimizes self-quenching, and their good photostability. ucc.ie

While specific CLSM imaging studies utilizing this compound as the primary probe are emerging, the broader class of anthraquinone compounds has been successfully employed for visualizing cellular structures. For instance, novel anthraquinone derivatives have been synthesized and their utility in CLSM for imaging biological specimens has been demonstrated. The ability of these compounds to permeate cell membranes and localize in specific organelles makes them valuable tools for cell biology research. The development of this compound-based probes for CLSM holds the potential to provide new avenues for real-time visualization of dynamic cellular processes.

Electrochemical Sensing and Redox Indicator Development

The anthraquinone core of this compound is electrochemically active, undergoing reversible redox reactions. This property is the foundation for its use in the development of electrochemical sensors and redox indicators, particularly in the context of biological macromolecules like DNA.

Utilization as Electrochemical Redox Indicators for DNA Hybridization Process Visualization

Electrochemical DNA hybridization sensors offer a rapid, sensitive, and cost-effective alternative to traditional methods for detecting specific DNA sequences. nih.gov The principle behind these sensors often involves the use of a redox-active indicator that interacts with DNA and produces a measurable electrochemical signal. Anthraquinone and its derivatives have been extensively investigated as such indicators. researchgate.netrsc.org

These molecules can interact with DNA through intercalation (inserting between the base pairs) or groove binding. Upon hybridization of a single-stranded DNA (ssDNA) probe to its complementary target strand to form double-stranded DNA (dsDNA), the interaction with the anthraquinone indicator changes. This change in interaction, for instance, a shift from electrostatic binding with ssDNA to intercalation into dsDNA, results in a discernible change in the electrochemical signal of the anthraquinone moiety. This can manifest as a shift in the redox potential or a change in the peak current, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.com

While studies may not exclusively name this compound, the fundamental principles derived from research on other N-substituted anthraquinone derivatives are directly applicable. researchgate.net For example, novel anthraquinone derivatives have been shown to act as effective redox indicators for visualizing the DNA hybridization process. researchgate.net The difference in the binding affinity of these indicators to ssDNA versus dsDNA allows for the clear detection of hybridization events. researchgate.netornl.gov

The following table summarizes the electrochemical response of an anthraquinone-based redox indicator upon interaction with different forms of DNA.

DNA StateInteraction ModeElectrochemical Signal Change
Single-stranded (ssDNA)ElectrostaticBaseline Signal
Double-stranded (dsDNA)IntercalationShift in Redox Potential / Change in Peak Current

Utility as Chemical Tools for Investigating Specific Biological Targets

Beyond their applications in imaging and sensing, anthraquinone derivatives, including potentially this compound, are being explored as chemical tools to investigate the function and activity of specific biological targets. Their ability to interact with biomolecules, such as proteins and nucleic acids, allows them to act as probes or inhibitors, shedding light on complex biological pathways.

The planar structure of the anthraquinone ring is a key feature that facilitates its interaction with various biological macromolecules. This structural motif can be found in a number of biologically active natural products. By modifying the substituents on the anthraquinone core, researchers can design molecules that target specific proteins or enzymes with high affinity and selectivity.

For example, the general class of anthraquinones has been investigated for its potential to interact with a wide range of biological targets, contributing to various cellular effects. While specific studies detailing the use of this compound as a chemical probe for a particular biological target are still developing, the foundational chemistry of the anthraquinone scaffold suggests a high potential for such applications. Future research will likely focus on synthesizing derivatives of this compound and screening them against various biological targets to identify novel chemical probes for fundamental research and drug discovery.

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Mechanistic Pathways of Biological Action

A foundational element of future research will be to comprehensively delineate the biological mechanisms of action of N-Anthraquinon-1-ylacetamide. The diverse bioactivities of the anthraquinone (B42736) scaffold suggest that this compound could interact with multiple cellular targets. Initial investigations should focus on broad-spectrum screening to identify any effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Subsequent, more focused studies could then be employed to deconstruct the precise molecular interactions. Techniques such as affinity chromatography coupled with mass spectrometry could be utilized to pull down binding partners, and genome-wide screening approaches, including CRISPR-Cas9 screens, could reveal genetic dependencies that point towards specific pathways.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Efficacy

Based on the foundational understanding of its biological targets, the rational design of next-generation derivatives of this compound can be undertaken to enhance both selectivity and efficacy. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By systematically modifying the acetamide (B32628) and anthraquinone moieties, researchers can probe the chemical space to identify functional groups that improve target engagement and pharmacokinetic properties. For instance, alterations to the anthraquinone core have been shown to be crucial for the potency of other inhibitors targeting enzymes like phosphoglycerate mutase 1 (PGAM1) nih.gov. Similarly, SAR studies on other anthraquinone derivatives have demonstrated that specific substitutions can lead to potent and selective inhibition of targets such as ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) nih.govresearchgate.net. Computational modeling and in silico docking studies will be invaluable in predicting the binding modes of newly designed analogs and prioritizing their synthesis.

A hypothetical SAR study could involve the modifications outlined in the table below:

Modification SiteProposed Functional GroupRationale
Acetamide GroupVarying alkyl chain lengthTo probe the depth of the binding pocket.
Acetamide GroupIntroduction of cyclic moietiesTo restrict conformational flexibility and potentially increase binding affinity.
Anthraquinone RingAddition of hydroxyl or methoxy (B1213986) groupsTo modulate electronic properties and hydrogen bonding potential, which is known to influence the activity of other anthraquinones researchgate.netresearchgate.net.
Anthraquinone RingIntroduction of halogen atomsTo alter lipophilicity and potentially introduce halogen bonding interactions.

Integration of High-Throughput Screening with Computational Prediction for Novel Target Identification

To expedite the discovery of novel biological targets for this compound and its optimized derivatives, a synergistic approach combining high-throughput screening (HTS) with computational prediction is essential. HTS campaigns can rapidly assess the activity of a compound library against a wide array of biological targets, including enzymes, receptors, and whole-cell models researchgate.netresearchgate.net. The data generated from these screens can then be used to train machine learning algorithms and develop quantitative structure-activity relationship (QSAR) models nih.gov. These computational models can, in turn, predict the activity of virtual compounds and identify potential new targets, thereby guiding the next round of experimental screening in a more focused and efficient manner. This iterative cycle of HTS and computational modeling will be a powerful engine for discovery.

Development of this compound as a Scaffold for Targeted Chemical Biology Probes and Advanced Research Reagents

The this compound scaffold holds promise for the development of sophisticated chemical biology probes and advanced research reagents. By appending photo-reactive groups, such as phenyl azides or diazirines, to the core structure, it may be possible to create photo-affinity labels nih.gov. These probes can be used to covalently crosslink to their biological targets upon UV irradiation, enabling the unambiguous identification of binding partners in complex biological systems. Furthermore, the incorporation of reporter tags, such as fluorophores or biotin, would facilitate the visualization and isolation of target proteins. The development of such probes would not only provide invaluable tools for dissecting the mechanism of action of this compound but also contribute to the broader toolkit available to researchers for studying cellular processes.

Q & A

Q. How can meta-analysis of published data improve structure-activity relationship (SAR) models for anthraquinone derivatives?

  • Methodological Answer : Curate datasets from peer-reviewed studies (e.g., IC50_{50} values, logP, dipole moments). Apply multivariate regression or machine learning (e.g., random forests) to identify key descriptors. Validate models using leave-one-out cross-validation and external test sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.